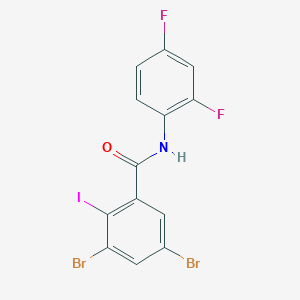
3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide is a complex organic compound characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach is the halogenation of a benzamide precursor, followed by the introduction of the difluorophenyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or functional group substitutions.
Applications De Recherche Scientifique
3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-N-(2,4-difluorophenyl)-2-hydroxybenzamide
- 3,5-Dibromo-N-(2,4-difluorophenyl)-2-methoxybenzamide
- 3,5-Dibromo-N-(2,4-difluorophenyl)-2-methylbenzamide
Uniqueness
3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of bromine, fluorine, and iodine atoms provides distinct electronic and steric properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H6Br2F2INO |
|---|---|
Poids moléculaire |
516.90 g/mol |
Nom IUPAC |
3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H6Br2F2INO/c14-6-3-8(12(18)9(15)4-6)13(20)19-11-2-1-7(16)5-10(11)17/h1-5H,(H,19,20) |
Clé InChI |
REVXUGCLSGUQAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C(=CC(=C2)Br)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
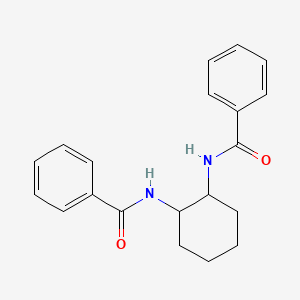
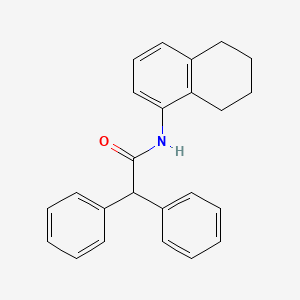
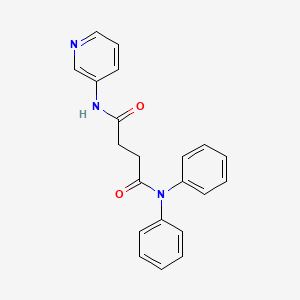
![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)
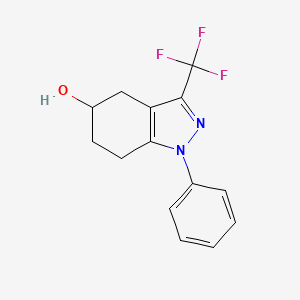

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)
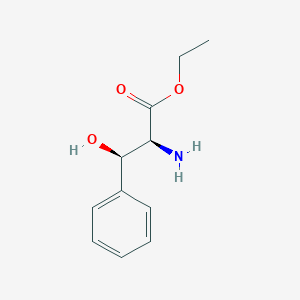
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
